molecular formula C16H14Cl3NO3 B11950232 N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide CAS No. 853316-41-3

N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide

Katalognummer: B11950232
CAS-Nummer: 853316-41-3
Molekulargewicht: 374.6 g/mol
InChI-Schlüssel: MKYWIULGACTRLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxybenzyl group and a trichlorophenoxy group attached to an acetamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzylamine and 2,4,6-trichlorophenoxyacetic acid.

    Formation of Amide Bond: The amide bond is formed through a condensation reaction between the amine group of 4-methoxybenzylamine and the carboxylic acid group of 2,4,6-trichlorophenoxyacetic acid. This reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The trichlorophenoxy group can be reduced to form a less chlorinated phenoxy group.

    Substitution: The chlorine atoms on the trichlorophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.

Major Products

    Oxidation: Formation of N-(4-Hydroxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide.

    Reduction: Formation of N-(4-Methoxybenzyl)-2-(2,4-dichlorophenoxy)acetamide.

    Substitution: Formation of N-(4-Methoxybenzyl)-2-(2,4,6-trimethoxyphenoxy)acetamide.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or specific enzymes. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Methoxybenzyl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(4-Methoxybenzyl)-2-(2,4,6-trimethoxyphenoxy)acetamide
  • N-(4-Hydroxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide

Comparison

Compared to similar compounds, N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide may exhibit unique properties due to the presence of the trichlorophenoxy group, which can influence its reactivity and biological activity. The methoxy group can also affect its solubility and interaction with biological targets.

Eigenschaften

CAS-Nummer

853316-41-3

Molekularformel

C16H14Cl3NO3

Molekulargewicht

374.6 g/mol

IUPAC-Name

N-[(4-methoxyphenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide

InChI

InChI=1S/C16H14Cl3NO3/c1-22-12-4-2-10(3-5-12)8-20-15(21)9-23-16-13(18)6-11(17)7-14(16)19/h2-7H,8-9H2,1H3,(H,20,21)

InChI-Schlüssel

MKYWIULGACTRLD-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.